8-Fluoro-5-methylquinoline-2-carbaldehyde
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Overview
Description
8-Fluoro-5-methylquinoline-2-carbaldehyde is a chemical compound with the molecular formula C11H8FNO and a molecular weight of 189.19 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom and a methyl group on the quinoline ring, along with an aldehyde functional group, makes this compound unique and of interest in various fields of research.
Preparation Methods
The synthesis of 8-Fluoro-5-methylquinoline-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors followed by functional group modifications. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
8-Fluoro-5-methylquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Fluoro-5-methylquinoline-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-methylquinoline-2-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom enhances its binding affinity and specificity towards these targets . The exact pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
8-Fluoro-5-methylquinoline-2-carbaldehyde can be compared with other quinoline derivatives such as:
8-Fluoroquinoline: Lacks the methyl and aldehyde groups, making it less versatile in certain reactions.
5-Methylquinoline-2-carbaldehyde: Lacks the fluorine atom, which may reduce its binding affinity in biological applications.
Quinoline-2-carbaldehyde: Lacks both the fluorine and methyl groups, making it less unique in terms of reactivity and applications.
The presence of both the fluorine and methyl groups in this compound enhances its chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C11H8FNO |
---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
8-fluoro-5-methylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H8FNO/c1-7-2-5-10(12)11-9(7)4-3-8(6-14)13-11/h2-6H,1H3 |
InChI Key |
PRWASCHUFRJJTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=NC2=C(C=C1)F)C=O |
Origin of Product |
United States |
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